molecular formula C9H18ClNO3 B1380007 tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate CAS No. 1517445-69-0

tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate

Cat. No.: B1380007
CAS No.: 1517445-69-0
M. Wt: 223.7 g/mol
InChI Key: CQKNBFSGUYYDSR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate follows established IUPAC nomenclature conventions for carbamate esters containing ether functionalities. The compound is registered under the Chemical Abstracts Service number 1517445-69-0, with an alternative registration number 1803593-61-4 documented in certain databases. The molecular formula C9H18ClNO3 accurately reflects the elemental composition, comprising nine carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms.

The IUPAC name systematically describes the molecule's structure beginning with the tert-butyl ester portion of the carbamate group, followed by the N-substituted carbamate nitrogen bearing the 2-(2-chloroethoxy)ethyl substituent. The MDL number MFCD24163491 provides additional database identification for this compound. The SMILES notation ClCCOCCNC(=O)OC(C)(C)C offers a linear representation of the molecular connectivity, clearly indicating the chloroethyl-oxy-ethyl-carbamate structure.

The molecular weight of 223.70 daltons places this compound in the category of small organic molecules suitable for pharmaceutical intermediate applications. Alternative systematic names include tert-butyl (2-(2-chloroethoxy)ethyl)carbamate and various database-specific identifiers such as EN300-177368.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular packing arrangements. While specific crystallographic data for this compound was not identified in the current literature search, the structural elucidation would typically involve single crystal X-ray diffraction studies to determine the absolute configuration and solid-state conformation.

The expected crystallographic parameters would include unit cell dimensions, space group symmetry, and atomic coordinates for all non-hydrogen atoms. The carbamate functionality typically exhibits planar geometry around the carbonyl carbon, with characteristic C-N bond lengths approximately 1.35 Å reflecting partial double bond character due to resonance stabilization. The tert-butyl group would likely adopt a staggered conformation to minimize steric interactions, while the ethylene glycol-derived chain would demonstrate the characteristic gauche conformations typical of polyether linkages.

Intermolecular hydrogen bonding patterns would be particularly significant in the crystal packing, with the carbamate nitrogen-hydrogen potentially forming hydrogen bonds with carbonyl oxygen atoms of adjacent molecules. The terminal chlorine atom may participate in halogen bonding interactions, contributing to the overall crystal stability and packing efficiency.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate through both proton and carbon-13 analyses. The ¹H NMR spectrum would exhibit characteristic signals including the tert-butyl singlet appearing at approximately 1.45 ppm, integrating for nine protons. The carbamate N-H proton would typically appear as a broad signal around 4.5-5.5 ppm, potentially showing coupling to the adjacent methylene protons.

The ethylene glycol-derived chain would generate complex multipicity patterns, with the NCH2CH2O protons appearing around 3.3-3.6 ppm and the OCH2CH2Cl protons manifesting around 3.7-3.9 ppm. The terminal chloromethylene group would exhibit characteristic downfield shifts around 3.8 ppm due to the deshielding effect of the chlorine atom.

Carbon-13 NMR analysis would reveal the carbamate carbonyl carbon at approximately 155-156 ppm, characteristic of carbamate functional groups. The tert-butyl carbons would appear at 28.0 ppm for the methyl groups and 79.0 ppm for the quaternary carbon. The ethylene glycol-derived carbons would manifest in the 67-71 ppm region, while the chloroethyl carbon would appear around 42-43 ppm due to the β-effect of the chlorine substituent.

Fourier-transform infrared spectroscopy would demonstrate the characteristic carbamate C=O stretch around 1700-1720 cm⁻¹, along with N-H stretching vibrations near 3300-3400 cm⁻¹. The C-O stretching vibrations of the ether linkages would appear in the 1050-1150 cm⁻¹ region, while C-Cl stretching would manifest around 700-800 cm⁻¹.

Mass spectrometric analysis would provide molecular ion confirmation at m/z 223/225 showing the characteristic chlorine isotope pattern, with fragmentation patterns revealing loss of the tert-butyl group (m/z 168/170) and subsequent fragmentations of the ethylene glycol chain.

Computational Molecular Modeling (DFT, Molecular Orbital Analysis)

Density functional theory calculations would provide detailed insights into the electronic structure and molecular properties of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate. These computational studies would typically employ basis sets such as B3LYP/6-31G(d,p) to optimize the molecular geometry and calculate electronic properties including frontier molecular orbitals, electrostatic potential surfaces, and thermodynamic parameters.

The highest occupied molecular orbital (HOMO) would likely be localized on the carbamate nitrogen and oxygen atoms, reflecting the nucleophilic character of these positions. The lowest unoccupied molecular orbital (LUMO) would predominantly involve the carbamate carbonyl group, indicating the electrophilic nature of this functional group. The HOMO-LUMO energy gap would provide information about the molecular stability and reactivity.

Electrostatic potential mapping would reveal the charge distribution across the molecule, with negative potential concentrated around the carbonyl oxygen and positive potential near the carbamate nitrogen. The chlorine atom would exhibit moderate negative potential, consistent with its role as a leaving group in nucleophilic substitution reactions.

Natural bond orbital analysis would quantify the extent of resonance delocalization within the carbamate group, typically showing partial double bond character for the C-N bond and contributing to the planar geometry of this functional group. The calculation of dipole moments would indicate the overall molecular polarity, important for understanding solubility and intermolecular interactions.

Conformational Analysis of Carbamate-Ether Backbone

The conformational landscape of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate encompasses multiple rotatable bonds within the carbamate-ether backbone, creating a complex conformational space requiring systematic analysis. The ethylene glycol-derived linker contains four rotatable bonds that can adopt various conformations, significantly influencing the overall molecular shape and properties.

The carbamate C-N bond exhibits restricted rotation due to partial double bond character arising from resonance delocalization between the nitrogen lone pair and the carbonyl π-system. This restriction typically results in a preference for the trans configuration of the carbamate group, with the N-H bond oriented anti to the C=O bond to minimize steric interactions.

The ethylene glycol chain demonstrates characteristic polyether conformational preferences, with gauche conformations around the C-O bonds being favored due to the gauche effect. This conformational preference arises from favorable orbital interactions between C-H bonds and adjacent C-O σ* orbitals. The presence of the terminal chlorine atom introduces additional conformational considerations, as the electronegative chlorine may influence the preferred conformations of the adjacent C-C and C-O bonds.

Potential energy surface calculations would reveal the relative energies of different conformational states, identifying the global minimum energy conformation and significant local minima. The conformational flexibility of the molecule would be quantified through the calculation of rotational barriers around each bond, providing insights into the dynamic behavior of the molecule in solution.

Properties

IUPAC Name

tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKNBFSGUYYDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517445-69-0
Record name tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate
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Preparation Methods

Carbamate Formation via Chlorinated Ethoxy Precursors

Method Overview:
The most common approach involves the reaction of a suitable amine with a chloroethyl chloroformate derivative, followed by carbamate formation. This process is often performed in aprotic solvents like acetonitrile or tetrahydrofuran (THF), with the use of bases such as trialkylamines to facilitate the reaction and neutralize by-products.

Key Reaction Steps:

  • Activation of chloroformate with a base (e.g., triethylamine or diisopropylethylamine) to generate an electrophilic species.
  • Nucleophilic attack by the amino group of the amine precursor, forming the carbamate linkage.
  • Incorporation of the 2-(2-chloroethoxy)ethyl chain through nucleophilic substitution or coupling strategies.

Reaction Conditions & Data Table:

Step Reagents & Conditions Outcome Reference
1 2-chloroethyl chloroformate, amine, acetonitrile, triethylamine, 10°C Formation of carbamate intermediate
2 Stirring at 10°C for 2-4 hours Complete conversion confirmed via NMR

Notes:

  • The use of trialkylamines like triethylamine or diisopropylethylamine is preferred to scavenge HCl generated during the reaction.
  • The reaction is typically monitored by TLC or NMR to confirm completion.

Nucleophilic Substitution on Chloroethyl Intermediates

Method Overview:
Alternatively, the chloroethoxy group can be introduced via nucleophilic substitution of a protected amino alcohol with 2-chloroethyl derivatives.

Key Reaction Steps:

  • Synthesis of 2-(2-chloroethoxy)ethanol or similar derivatives.
  • Reaction with carbamate precursors under basic conditions (e.g., potassium carbonate in DMF or acetonitrile).
  • Subsequent carbamate formation through reaction with tert-butyl carbamate or related protecting groups.

Reaction Conditions & Data Table:

Step Reagents & Conditions Yield Reference
1 2-chloroethyl alcohol, thionyl chloride, reflux 85%
2 Reaction with carbamate precursor, base, room temperature 70-80%

Notes:

  • The chlorinated intermediates are often prepared via chlorination of alcohols or ethers.
  • The process requires careful control of reaction temperature to prevent side reactions.

Carbamate Protection and Deprotection Strategies

Method Overview:
Protection of amino groups with tert-butyl carbamate (Boc) groups is common, followed by functionalization and subsequent deprotection under acidic conditions.

Key Reaction Steps:

  • Boc-protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Coupling with the chloroethoxy intermediate.
  • Deprotection with trifluoroacetic acid (TFA) to yield the free amine.

Data Table:

Step Reagents & Conditions Yield Reference
1 Boc2O, triethylamine, dichloromethane, room temperature 90%
2 Coupling with chloroethoxy derivative, base, 0°C to room temp 75-85%
3 TFA, dichloromethane, room temp Quantitative

Notes:

  • Boc protection enhances stability during subsequent reactions.
  • Deprotection is performed under mild acidic conditions to prevent degradation.

Summary of Key Research Findings

Aspect Findings References
Solvent Choice Aprotic solvents like acetonitrile and THF optimize yield and purity ,,
Base Selection Triethylamine and diisopropylethylamine are most effective ,
Temperature Reactions generally proceed efficiently at 0°C to 20°C ,
Yield Range Typical yields range from 70% to 90% depending on the method ,

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
This compound serves as an important intermediate in the synthesis of various organic molecules. It is particularly useful in the preparation of carbamate derivatives, which are widely utilized in pharmaceuticals and agrochemicals. The versatility of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate allows chemists to modify its structure to create compounds with desired biological activities or chemical properties.

Reactions
The compound can undergo several types of reactions:

  • Oxidation : It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride to yield reduced forms.
  • Nucleophilic Substitution : It can participate in nucleophilic substitution reactions, allowing for the replacement of the chloro group with other functional groups.

Biological Research

Potential Therapeutic Applications
Research is ongoing to explore the biological activities of this compound, particularly its potential therapeutic applications. Studies have indicated that it may interact with specific molecular targets, acting as an inhibitor or modulator of certain enzymes involved in cellular processes.

Case Studies

  • A study highlighted its role in drug development, where modifications of the compound led to derivatives with enhanced bioactivity against specific targets.
  • Another investigation focused on its effects on cellular signaling pathways, suggesting possible applications in cancer therapy due to its ability to influence cell proliferation and apoptosis.

Industrial Applications

Specialty Chemicals Production
In industrial settings, tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate is utilized as a reagent for producing specialty chemicals. Its stability and reactivity make it suitable for various chemical processes, including polymerization and surface modification applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below compares tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate with structurally related carbamates:

Compound Name Molecular Formula Substituent Features Key Applications Reference
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate C₉H₁₇ClNO₃ 2-chloroethoxyethyl chain Pharmaceutical intermediates
tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate C₁₁H₂₁BrNO₄ Bromoethoxyethyl chain Synthesis of cannabinoid receptor ligands
tert-Butyl N-[2-(hydroxyethyl)carbamate C₇H₁₅NO₃ Hydroxyethyl group Prodrug synthesis, polymer chemistry
tert-Butyl N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]carbamate C₁₃H₂₄ClNO₄ Extended chloroalkoxy chain (6-chlorohexoxy) Drug delivery systems
tert-Butyl N-(4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 4-chlorophenethyl group Non-hazardous chemical intermediates
Key Observations:
  • Reactivity : The 2-chloroethoxy group in the target compound offers higher reactivity in substitution reactions compared to hydroxyethyl derivatives (e.g., tert-butyl N-(2-hydroxyethyl)carbamate), which require activation for further functionalization .
  • Lipophilicity : Compounds with longer chains (e.g., 6-chlorohexoxy) exhibit increased molecular weight and lipophilicity, influencing their pharmacokinetic profiles .
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate
  • Synthesis: Typically prepared via nucleophilic substitution or coupling reactions. For example, reacting tert-butyl N-(2-aminoethyl)carbamate with 2-chloroethyl chloroethyl ether in the presence of K₂CO₃ and NaI in dioxane under reflux .
  • Yield : Reported yields range from 44% to 55% depending on reaction conditions .
Comparison with Analogues:
  • Bromo Derivatives : tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate is synthesized similarly but requires brominated reagents, which are generally more reactive but costlier than chloro counterparts .
  • Hydroxyethyl Derivatives: Synthesized via direct carbamation of ethanolamine with di-tert-butyl dicarbonate, avoiding halogenated reagents .

Biological Activity

Introduction

tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate is a synthetic organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, combining hydrophobic and hydrophilic elements, suggests interesting biological interactions that warrant thorough investigation. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic applications, and related compounds.

Chemical Structure and Properties

The compound features a tert-butyl group, a carbamate functional group, and a chloroethoxy side chain. The structural formula can be represented as follows:

CxHyNOz\text{C}_x\text{H}_y\text{N}\text{O}_z

where xx, yy, and zz correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesUnique Properties
tert-Butyl OctylcarbamateLonger alkyl chainEnhanced lipophilicity
tert-Butyl CyclohexylcarbamateCyclic structurePotentially different metabolic pathways
tert-Butyl (3,4-dihydroxyphenethyl)carbamateAromatic ringAntioxidant properties

The specific chloroethoxy group in tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate may confer distinct biological activities compared to other carbamates.

The biological activity of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to act as an inhibitor or modulator of specific enzymes involved in key biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest potential roles in enzyme inhibition and receptor binding.

Potential Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds structurally related to tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate have demonstrated selective cytotoxicity towards T-lymphoblastic cell lines .
  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, impacting metabolic pathways crucial for cell survival and proliferation.
  • Therapeutic Applications : Ongoing research is exploring the compound's potential as a therapeutic agent in drug development, particularly in oncology .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various carbamate derivatives, tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate was tested against several cancer cell lines. The results indicated significant cytotoxicity at low concentrations (IC50 values ranging from 9 nM to 19 nM), particularly against T-lymphoblastic cells, while showing minimal toxicity towards non-cancerous cells .

Study 2: Enzyme Interaction Studies

A detailed investigation into the interaction of this compound with purine nucleoside phosphorylase (PNP) revealed that it acts as a selective inhibitor. The study demonstrated that the compound could bind effectively to the enzyme's active site, leading to inhibition of its activity. This inhibition was characterized by an IC50 value significantly lower than that of other tested inhibitors .

Study 3: Pharmacokinetic Profiling

Pharmacokinetic studies conducted on animal models indicated favorable absorption and distribution characteristics for tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate. These studies assessed parameters such as bioavailability and half-life, suggesting potential for further development as a therapeutic agent.

Q & A

What are the typical synthetic routes for tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate, and how can side reactions be minimized?

Level: Basic
Answer:
This carbamate is typically synthesized via a two-step protocol: (1) reaction of 2-(2-chloroethoxy)ethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF), and (2) purification via column chromatography. Side reactions, such as over-Boc protection or hydrolysis, can be minimized by maintaining anhydrous conditions, controlling stoichiometry (1:1.1 amine-to-Boc anhydride ratio), and monitoring reaction progress using TLC or LC-MS .

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Level: Basic
Answer:
Key characterization methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and chloroethoxy chain (δ ~3.6–3.8 ppm for CH₂Cl).
  • Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₉H₁₇ClNO₄⁺).
  • X-Ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-III for visualization .

How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?

Level: Advanced
Answer:
Discrepancies often arise from solvent effects or incomplete force fields in simulations. For solubility, experimentally validate predictions using a standardized shake-flask method in solvents like DCM, THF, or acetonitrile. For reactivity discrepancies (e.g., unexpected stability toward bases), conduct kinetic studies under varying pH/temperature and compare with DFT-calculated activation energies. Cross-validate using multiple techniques (e.g., IR for hydrogen bonding analysis) .

What strategies optimize the stability of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate during long-term storage?

Level: Basic
Answer:
Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture (hydrolysis risk) and strong acids/bases. Periodic stability testing via NMR or LC-MS is recommended. Degradation products (e.g., free amine or urea derivatives) can be identified using HRMS .

How can reaction yields be improved in multi-step syntheses involving this carbamate?

Level: Advanced
Answer:
Critical factors include:

  • Protection-Deprotection Efficiency: Use Boc anhydride in excess (1.2–1.5 eq) with DMAP as a catalyst.
  • By-Product Mitigation: For chloroethoxy side reactions (e.g., elimination to form vinyl ethers), employ low temperatures (0–5°C) and shorter reaction times.
  • Workup Optimization: Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted reagents. Yield improvements up to 15% have been reported using microwave-assisted synthesis .

What analytical approaches confirm the absence of trace impurities (e.g., residual solvents, heavy metals)?

Level: Advanced
Answer:

  • GC-MS or Headspace GC: Detect residual solvents (e.g., DCM, THF) at ppm levels.
  • ICP-MS: Quantify heavy metals (e.g., Pd from coupling reactions) below 10 ppm.
  • Chiral HPLC: Resolve enantiomeric impurities if chiral centers are present.
    Reference pharmacopeial guidelines (e.g., USP <467>) for acceptance criteria .

How does the chloroethoxy substituent influence the compound’s reactivity in nucleophilic substitutions?

Level: Advanced
Answer:
The β-chloroethoxy group is a moderate leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Reactivity can be enhanced using polar aprotic solvents (DMF, DMSO) and catalytic KI (Finkelstein conditions). Competing elimination (E2) is suppressed by avoiding strong bases like DBU .

What computational tools predict the compound’s behavior in biological systems (e.g., membrane permeability)?

Level: Advanced
Answer:
Use molecular dynamics (MD) simulations with CHARMM36 or AMBER force fields to model lipid bilayer interactions. LogP values (predicted via ChemAxon or Schrödinger) correlate with experimental permeability assays (e.g., PAMPA). Adjust the chloroethoxy chain’s hydrophilicity to optimize bioavailability .

How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Level: Advanced
Answer:
Collect high-resolution (<1.0 Å) X-ray data and refine using SHELXL. Analyze torsional angles of the chloroethoxy chain to identify preferred conformers. Compare with DFT-optimized gas-phase structures to assess packing effects. Hydrogen-bonding networks (e.g., N-H···O=C interactions) stabilize specific conformations .

What are the environmental and safety considerations for disposing of this compound?

Level: Basic
Answer:
Follow institutional guidelines for halogenated waste. Incinerate in a licensed facility with scrubbing systems to neutralize HCl emissions. Avoid release into waterways due to potential aquatic toxicity. Use PPE (gloves, goggles) during handling to prevent dermal/ocular exposure .

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